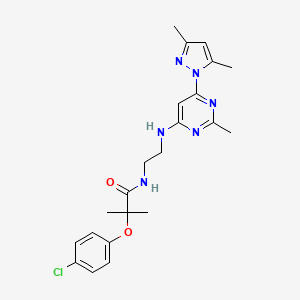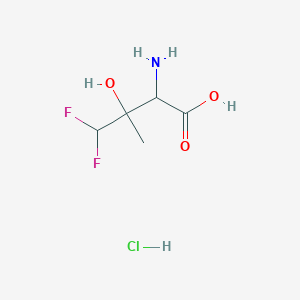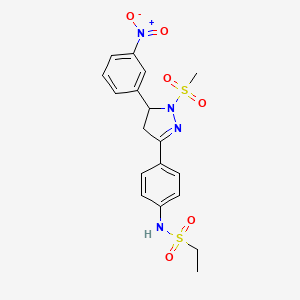
N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound known for its unique structural characteristics and wide range of applications in scientific research. This compound features a pyrazole core substituted with various functional groups, making it a versatile candidate for various chemical reactions and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. Starting from commercially available precursors, the process includes the formation of the pyrazole ring via cyclization reactions, followed by the introduction of the nitrophenyl group through nitration, and subsequent sulfonation to introduce the methylsulfonyl and ethanesulfonamide groups. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as sulfuric acid or Lewis acids to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized synthetic routes to ensure high yield and purity. This may include continuous flow reactions to enhance efficiency, rigorous purification steps such as recrystallization, and the use of advanced analytical techniques like HPLC for quality control.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be employed to convert the nitrophenyl group into an aminophenyl group, yielding a different set of biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid in solvents such as acetone.
Reduction: Hydrazine hydrate or catalytic hydrogenation using palladium on carbon in ethanol.
Substitution: Halogenated reagents like N-bromosuccinimide or sodium azide in organic solvents.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Aminophenyl derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has found applications across several scientific disciplines:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a functional group in medicinal chemistry for drug discovery.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions, particularly those involving sulfonamides.
Medicine: Explored for its therapeutic potential in treating diseases that involve dysregulation of enzyme activity.
Industry: Utilized in the development of materials with specific electronic or photochemical properties, given its unique structural features.
作用机制
The compound exerts its effects through various molecular mechanisms depending on its application:
Molecular Targets and Pathways:
Inhibitory Activity: The sulfonamide group in the compound can inhibit the activity of certain enzymes by mimicking the natural substrate, leading to competitive inhibition.
Signal Transduction Modulation: The compound may interfere with cellular signal transduction pathways, particularly those involving sulfonamide-sensitive enzymes.
相似化合物的比较
Compared to other sulfonamide-containing compounds, N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide stands out due to its distinct combination of functional groups and the pyrazole core. Similar compounds include:
N-(4-aminophenyl)ethanesulfonamide: Lacks the pyrazole core but has similar inhibitory activity on sulfonamide-sensitive enzymes.
4-(5-nitro-1H-pyrazol-3-yl)aniline: Shares the pyrazole core and nitrophenyl group but differs in the absence of the sulfonamide group.
Benzene sulfonamide derivatives: Broad class of compounds with sulfonamide functionality but without the specific structural features of this compound.
Feel the need to dig deeper into any of these sections?
属性
IUPAC Name |
N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S2/c1-3-30(27,28)20-15-9-7-13(8-10-15)17-12-18(21(19-17)29(2,25)26)14-5-4-6-16(11-14)22(23)24/h4-11,18,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSDYHBWVPSINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)

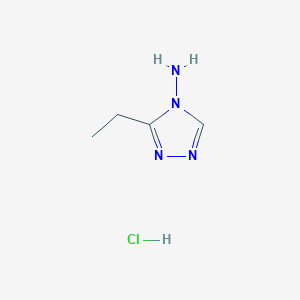
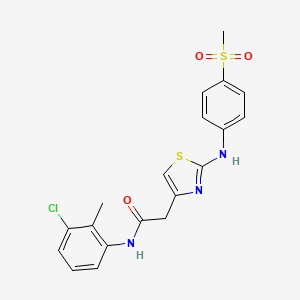

![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
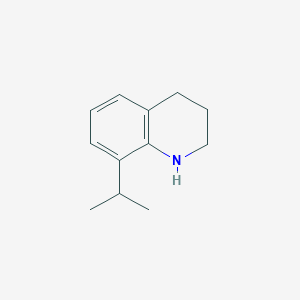
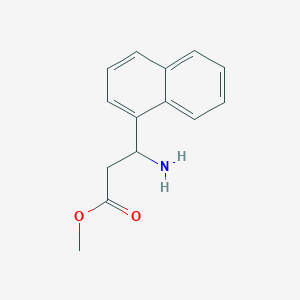
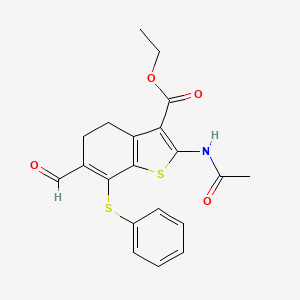
![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)
![methyl 4-methoxy-3-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2883269.png)
